N-butyl-2,5-dimethylbenzamide
Description
N-Butyl-2,5-dimethylbenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a butyl group on the nitrogen atom and methyl groups at the 2- and 5-positions of the aromatic ring. For instance, analogous benzamides like N-methoxy-3,5-dimethylbenzamide () are synthesized via reactions between substituted benzoic acids (or acyl chlorides) and amines or amino alcohols under catalytic conditions . The presence of alkyl substituents (methyl and butyl groups) likely enhances lipophilicity and influences steric effects, which could modulate its reactivity in organic synthesis or biological activity.
Properties
IUPAC Name |
N-butyl-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-8-14-13(15)12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDLROHXLWSHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-butyl-2,5-dimethylbenzamide and related compounds:
Key Comparisons:
Functional Group Diversity: this compound features an amide group, contrasting with the ester functionality in N-butyl-2-cyanoacrylate (Glubran-2®). The amide group confers greater hydrolytic stability compared to cyanoacrylate esters, which polymerize rapidly in medical embolization . The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () includes a hydroxyl group, enabling hydrogen bonding and metal coordination, unlike the non-polar butyl group in the target compound .
Substituent Effects: The 2,5-dimethyl substitution in the target compound creates steric hindrance that may limit accessibility in catalytic reactions compared to the 3,5-dimethyl isomer in N-methoxy-3,5-dimethylbenzamide ().
Applications: N-Butyl-2-cyanoacrylate is clinically validated for vascular embolization due to rapid polymerization , whereas benzamide derivatives like the target compound are more likely to serve as intermediates in organic synthesis or bioactive molecules.
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